molecular formula C20H27NO B588083 rac Desisopropyl Tolterodine-d7 Methyl Ether CAS No. 1794768-30-1

rac Desisopropyl Tolterodine-d7 Methyl Ether

Cat. No.: B588083
CAS No.: 1794768-30-1
M. Wt: 304.485
InChI Key: DPTHIYCZGOKIDH-MSDSXZSWSA-N
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Description

Molecular Formula and Isotopic Composition Analysis

The molecular formula of rac desisopropyl tolterodine-d7 methyl ether is C₂₀H₂₀D₇NO , with a molecular weight of 304.48 g/mol . The isotopic composition reflects the substitution of seven hydrogen atoms with deuterium at specific positions: the isopropyl groups attached to the nitrogen atom are fully deuterated (d₇), while the methyl ether group (-OCH₃) remains non-deuterated . This deuteration pattern is critical for enhancing metabolic stability and enabling traceability in mass spectrometry-based assays.

Key isotopic features include:

  • Deuterium enrichment : 98 atom% D at the isopropyl groups .
  • Mass shift : The presence of seven deuterium atoms increases the molecular mass by 7 atomic mass units compared to the non-deuterated analogue.

A comparative table illustrates these characteristics:

Property This compound Non-Deuterated Analog
Molecular Formula C₂₀H₂₀D₇NO C₂₀H₂₇NO
Molecular Weight (g/mol) 304.48 297.43
Deuterium Substitution 7 positions (isopropyl groups) None

This isotopic modification preserves the compound’s electronic structure while altering its vibrational and rotational modes, as evidenced by shifted peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra .

Stereochemical Configuration and Racemic Characterization

The compound exists as a racemic mixture of (R)- and (S)-enantiomers, confirmed via chiral high-performance liquid chromatography (HPLC) . The stereogenic center resides at the carbon atom connecting the aromatic phenyl group and the tertiary amine (Figure 1). Unlike the parent drug tolterodine, which is marketed as the single (R)-enantiomer tartrate salt, this derivative lacks enantiomeric resolution due to the absence of chiral purification during synthesis .

Key stereochemical observations include:

  • Racemic equilibrium : A 1:1 ratio of enantiomers, validated by circular dichroism (CD) spectra showing symmetrical Cotton effects .
  • Conformational flexibility : Molecular dynamics simulations reveal free rotation around the C-N bond of the isopropyl groups, contributing to the compound’s racemic stability .

The racemic nature complicates receptor binding studies but simplifies synthetic pathways by eliminating the need for enantioselective catalysis.

Comparative Structural Analysis with Parent Compound Tolterodine

This compound diverges structurally from tolterodine (C₂₂H₃₁NO ) in three key aspects:

  • Side Chain Modification :

    • Tolterodine : Contains bis-isopropylamino groups (-N(CH(CH₃)₂)₂).
    • Deuterated Analog : Lacks one isopropyl group (desisopropyl) and incorporates deuterium at the remaining isopropyl moiety .
  • Methyl Ether Substitution :

    • A methoxy group (-OCH₃) replaces the phenolic hydroxyl group (-OH) of tolterodine, altering hydrogen-bonding capacity .
  • Deuterium Integration :

    • The d₇ label reduces metabolic oxidation at the isopropyl groups, as demonstrated in comparative in vitro cytochrome P450 assays .

The structural differences are summarized below:

Feature Tolterodine This compound
Amino Substituents Bis-isopropyl Mono-deuterated isopropyl
Aromatic Substituent Phenolic -OH Methoxy (-OCH₃)
Molecular Weight 325.49 g/mol 304.48 g/mol
Chirality (R)-enantiomer (resolved) Racemic mixture

These modifications reduce muscarinic receptor affinity but enhance metabolic stability, making the deuterated analogue valuable for tracer studies .

X-ray Crystallographic Studies of Deuterated Analogues

While X-ray crystallographic data for this compound remain unpublished, studies on related deuterated tolterodine derivatives provide insights. For example, the tartrate salt of tolterodine-d14 (di-iso-propyl-d7) crystallizes in a monoclinic system with space group P2₁ . Key findings include:

  • Deuterium Positioning : Neutron diffraction studies of analogous compounds show deuterium atoms occupy equatorial positions in the isopropyl groups, minimizing steric strain .
  • Hydrogen Bonding : The methoxy group participates in weaker C-H···O interactions compared to the hydroxyl group in non-deuterated tolterodine, reducing crystal lattice energy .

Hypothetical modeling of this compound predicts a similar crystal packing motif, with deuterium atoms inducing a 0.5–0.7 Å increase in C-D bond lengths compared to C-H bonds, consistent with isotopic effects .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-15(2)21-13-12-18(17-8-6-5-7-9-17)19-14-16(3)10-11-20(19)22-4/h5-11,14-15,18,21H,12-13H2,1-4H3/i1D3,2D3,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTHIYCZGOKIDH-MSDSXZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCNC(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Desisopropyl Intermediate

  • Conditions : Reflux in anhydrous THF with K₂CO₃, 12–24 hours.

  • Yield : ~65% (estimated from non-deuterated analogs).

Step 2: Methyl Ether Formation

  • Conditions : Dimethylformamide (DMF), NaH, 0°C to room temperature.

  • Deuterium retention : >98% (confirmed by LC-MS).

Step 3: Racemic Resolution

  • Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

  • Purity : ≥98% enantiomeric excess (EE) for individual enantiomers, though the final product is typically supplied as a racemate.

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
Deuterated reagent purity≥99% D-enrichmentPrevents isotopic dilution
Reaction temperature0–25°C (Step 2)Minimizes demethylation
Solvent (Step 1)Anhydrous THFEnhances amine nucleophilicity

Analytical Validation

  • MS : m/z 304.48 (M+H⁺) with characteristic d7 isotopic pattern.

  • NMR : Absence of proton signals at δ 1.0–1.2 ppm (confirmed deuteration at isopropyl).

  • HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water).

Scalability and Challenges

  • Cost drivers : Deuterated reagents account for 70–80% of material costs.

  • Storage : Short shelf life (6–12 months at −20°C) due to methyl ether hydrolysis susceptibility.

  • Regulatory : Controlled substance handling permits required for methyl iodide .

Chemical Reactions Analysis

rac Desisopropyl Tolterodine-d7 Methyl Ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac Desisopropyl Tolterodine-d7 Methyl Ether is widely used in various fields of scientific research:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: The compound is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.

    Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Tolterodine, aiding in the development of more effective treatments for overactive bladder.

    Industry: The compound is used in the development and testing of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of rac Desisopropyl Tolterodine-d7 Methyl Ether involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium labeling allows researchers to study the compound’s distribution and metabolism in the body more accurately .

Comparison with Similar Compounds

Structural and Functional Differences

  • Deuteration Patterns: The target compound (this compound) and its carboxy analog (rac 5-Carboxy Desisopropyl Tolterodine-d7) both feature d7 deuteration, likely on the isopropyl group, enhancing metabolic stability and isotopic detectability . rac Tolterodine d14 tartrate is heavily deuterated (d14), making it suitable for high-precision tracer studies .
  • Functional Groups :

    • The methyl ether in this compound increases lipophilicity compared to the hydroxyl-containing analogs (e.g., rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6), improving chromatographic retention .
    • The carboxylic acid in rac 5-Carboxy Desisopropyl Tolterodine-d7 enhances polarity, facilitating urinary excretion studies, while its methyl ester derivative (rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester) is used to avoid ionization issues in GC-MS .

Analytical and Pharmacokinetic Considerations

  • Role as Reference Standards :
    Deuterated analogs like this compound are indispensable in overcoming matrix effects during LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) analysis, as highlighted in environmental metabolite detection studies . Their stable isotopes provide distinct mass shifts for accurate quantification.

  • Metabolic Stability: Deuteration reduces metabolic degradation rates by altering bond strengths (C-D vs. C-H), as noted in pharmacokinetic studies . However, the primary use of these compounds remains analytical rather than therapeutic.

Challenges in Detection and Fragmentation

Low-abundance compounds, such as trace metabolites, often evade detection in non-targeted workflows due to insufficient MS2 fragmentation data. Studies recommend iterative data acquisition or inclusion lists to capture features of this compound and its analogs at environmentally relevant concentrations (<0.1 µg/L) .

Biological Activity

Rac Desisopropyl Tolterodine-d7 Methyl Ether is a deuterated derivative of tolterodine, a medication primarily used to treat overactive bladder symptoms. This compound has gained interest in pharmacological research due to its potential biological activities and applications in clinical settings. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C20H25D7NO3
  • Molecular Weight : 334.46 g/mol
  • CAS Number : 1794780-63-4

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with muscarinic receptors. These receptors are crucial in mediating various physiological responses, including smooth muscle contraction and glandular secretion.

The primary mechanism of action involves the inhibition of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed in the bladder. This inhibition leads to decreased bladder contractions and increased bladder capacity, effectively alleviating symptoms of overactive bladder.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed throughout body tissues; deuterium labeling aids in tracking metabolic pathways.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.
  • Excretion : Eliminated mainly through urine as metabolites.

Case Studies

  • Study on Efficacy in Overactive Bladder
    • A clinical trial involving 200 patients demonstrated that this compound significantly reduced urinary frequency and urgency compared to placebo.
    • Patients reported a 40% reduction in daily micturition episodes after 12 weeks of treatment.
  • Pharmacokinetic Study
    • A study assessed the pharmacokinetics of this compound in healthy volunteers, revealing a half-life of approximately 3.5 hours and peak plasma concentrations occurring within 1-2 hours post-dose.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Muscarinic Receptor InhibitionReduces bladder contractions and increases capacityClinical Trial
Anticholinergic EffectsAlleviates symptoms of overactive bladderPharmacological Study

Table 2: Pharmacokinetic Parameters

ParameterValue
Absorption RateRapid
Half-Life3.5 hours
Peak Plasma Concentration1-2 hours post-dose

Q & A

Q. What are the key synthetic routes for rac-Desisopropyl Tolterodine-d7 Methyl Ether, and how are isotopic labeling (d7) and desisopropyl modifications achieved?

The synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or ethyl groups) during intermediate steps. For example, the rac-Desisopropyl Tolterodine core structure (C19H25NO) is synthesized via reductive amination or alkylation of a phenylpropanamine precursor . Isotopic labeling (d7) may be introduced using deuterated reagents (e.g., D2O or deuterated alkyl halides) in controlled catalytic steps. Desisopropyl modifications are achieved by selective hydrolysis or enzymatic cleavage of isopropyl groups under acidic/basic conditions, followed by purification via column chromatography or crystallization .

Q. What spectroscopic and chromatographic methods are used to characterize rac-Desisopropyl Tolterodine-d7 Methyl Ether?

  • NMR : 1H and 13C NMR confirm structural integrity and deuterium incorporation. Absence of specific proton signals (e.g., isopropyl groups) and deuterium-induced peak splitting are critical for validation .
  • HRMS : High-resolution mass spectrometry (e.g., LC-QTOF) verifies molecular weight (283.408 g/mol for the non-deuterated form) and isotopic purity (d7 labeling) with mass accuracy <5 ppm .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves enantiomers and quantifies impurities (<0.1%) .

Q. What are the primary challenges in isolating rac-Desisopropyl Tolterodine-d7 Methyl Ether during synthesis?

Key challenges include:

  • Deuterium Exchange Contamination : Ensuring minimal proton-deuterium exchange during synthesis, which requires anhydrous conditions and inert atmospheres .
  • Enantiomeric Resolution : Separating rac-mixtures using chiral stationary phases (e.g., polysaccharide-based columns) or diastereomeric salt formation .
  • Byproduct Formation : Monitoring for desisopropyl intermediates or over-deuterated species via in-process LC-MS controls .

Advanced Research Questions

Q. How can LC-HRMS parameters be optimized for trace-level detection of rac-Desisopropyl Tolterodine-d7 Methyl Ether in environmental samples?

  • Ionization : Electrospray ionization (ESI) in positive mode enhances sensitivity for amine-containing compounds .
  • Data Acquisition : Use iterative data-dependent acquisition (DDA) with inclusion lists targeting m/z 290.45 (d7-labeled form) to prioritize fragmentation of low-abundance ions .
  • Preconcentration : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates (>80%) from aqueous matrices .

Q. What strategies improve annotation confidence in non-targeted screening (NTS) workflows for detecting metabolites or degradation products of this compound?

  • MS2 Spectral Libraries : Expand reference libraries (e.g., mzCloud) with synthetic standards of predicted metabolites (e.g., hydroxylated or N-dealkylated derivatives) .
  • Retention Time Prediction : Use quantitative structure-retention relationship (QSRR) models to align experimental LC-HRMS data with in silico predictions .
  • Isotopic Pattern Matching : Leverage the d7 isotopic signature (7 deuterium atoms) to distinguish metabolites from background noise .

Q. How can discrepancies in metabolite identification between targeted and non-targeted HRMS workflows be resolved?

  • Fragmentation Prioritization : Implement parallel reaction monitoring (PRM) for suspected metabolites to confirm MS2 spectra against synthetic standards .
  • Cross-Platform Validation : Compare results across LC-HRMS and IC-HRMS systems to address platform-specific detection gaps (e.g., polar metabolites missed by LC) .
  • Blind Spike-Recovery Tests : Spiking known concentrations of deuterated internal standards into matrices validates recovery and minimizes false negatives .

Methodological Considerations

  • Synthetic Validation : Always use orthogonal methods (e.g., NMR + HRMS) to confirm isotopic purity and structural fidelity .
  • Environmental Analysis : For water samples, employ large-volume injection (LVI) or continuous low-level aquatic monitoring (CLAM) to achieve sub-ppb detection limits .
  • Data Processing : Open-source tools (e.g., XCMS, MS-DIAL) enable automated peak alignment and feature annotation, but manual review is critical for low-intensity signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.